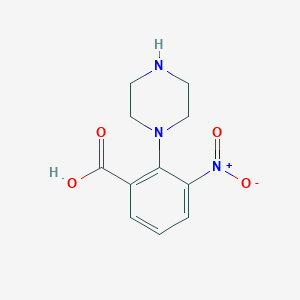

3-Nitro-2-piperazin-1-ylbenzoic acid

Description

Properties

IUPAC Name |

3-nitro-2-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-2-1-3-9(14(17)18)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBIXTPJJSLRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377972 | |

| Record name | 3-nitro-2-piperazin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-89-5 | |

| Record name | 3-nitro-2-piperazin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-2-piperazin-1-ylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-2-piperazin-1-ylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-Nitro-2-piperazin-1-ylbenzoic acid, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds on aromatic rings. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and present key analytical data for the successful synthesis and characterization of the target compound.

Introduction and Strategic Importance

This compound incorporates several key pharmacophoric features: a benzoic acid moiety, a nitro group, and a piperazine ring. The piperazine heterocycle is a prevalent scaffold in a vast number of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker to other molecular fragments. The strategic placement of the nitro group and the carboxylic acid on the benzene ring activates the molecule for specific synthetic transformations and provides points for further derivatization, making it a crucial intermediate in the synthesis of complex pharmaceutical agents.

The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, thereby facilitating the reaction.

In the case of the synthesis of this compound, the starting material is a 2-halo-3-nitrobenzoic acid. The nitro group (-NO₂) at the 3-position and the carboxylic acid group (-COOH) at the 1-position act as powerful EWGs. These groups activate the C-2 position for nucleophilic attack by piperazine. The fluoride ion is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

The reaction mechanism can be visualized as follows:

-

Addition of the Nucleophile: The nitrogen atom of piperazine attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion, yielding the final product.

Caption: General mechanism of the SNAr reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-fluoro-3-nitrobenzoic acid and piperazine.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Fluoro-3-nitrobenzoic acid | ≥98% | Sigma-Aldrich |

| Piperazine | ≥99% | Acros Organics |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |

Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred solution, add piperazine (2.5 eq) followed by anhydrous potassium carbonate (3.0 eq). The excess piperazine acts as both a nucleophile and a base, while potassium carbonate serves as an additional acid scavenger.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Acidification and Extraction: Carefully acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. This will protonate the product and any remaining piperazine. Extract the product into ethyl acetate (3 x volume of the aqueous phase).

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient or by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data

| Parameter | Value |

| Stoichiometry | |

| 2-Fluoro-3-nitrobenzoic acid | 1.0 equivalent |

| Piperazine | 2.5 equivalents |

| Potassium Carbonate | 3.0 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous DMSO |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% (after purification) |

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural elucidation. The expected signals would include those for the aromatic protons, the piperazine protons, and the acidic proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework of the molecule. Characteristic signals for the aromatic carbons, the piperazine carbons, and the carbonyl carbon of the carboxylic acid are expected.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, C=O stretch of the carboxylic acid, N-O stretching for the nitro group, and C-H stretches for the aromatic and aliphatic protons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₁₁H₁₃N₃O₄.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

-

Fume Hood: All steps of the synthesis and purification should be performed in a well-ventilated fume hood.

-

Reagent Handling: 2-Fluoro-3-nitrobenzoic acid is a corrosive solid. Piperazine is a corrosive and hygroscopic solid. Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for obtaining this valuable building block. The procedure outlined in this guide, when followed with attention to detail and appropriate safety precautions, should provide the target compound in good yield and high purity. The comprehensive characterization data provided will aid researchers in confirming the successful synthesis of this important intermediate for drug discovery and development.

References

- At this time, a specific peer-reviewed article detailing the complete synthesis and characterization of this compound is not publicly available.

- For general information on nucleophilic aromatic substitution, please refer to standard organic chemistry textbooks and review articles on the topic.

- Spectroscopic data can be referenced from chemical d

An In-depth Technical Guide to 3-Nitro-2-piperazin-1-ylbenzoic Acid: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-2-piperazin-1-ylbenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide adopts a first-principles approach. By dissecting the molecule into its core components—a nitrobenzoic acid scaffold and a piperazine moiety—we will extrapolate its probable physicochemical properties, potential synthesis routes, and likely biological activities. This document is intended to serve as a foundational resource for researchers, offering insights grounded in the established characteristics of structurally related compounds and providing a roadmap for future empirical investigation.

Introduction: Unveiling a Molecule of Potential

This compound (C11H13N3O4) is a small organic molecule that marries the structural features of a nitrobenzoic acid with a piperazine ring.[1] While this specific chemical entity is cataloged, for instance, under CAS number 374063-89-5, a thorough review of scientific literature reveals a notable absence of dedicated studies.[1][2] This guide, therefore, navigates this data gap by providing a scientifically-grounded predictive analysis.

The nitroaromatic group is a well-known pharmacophore and is present in several compounds under investigation for therapeutic applications, notably in oncology.[3][4] The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[5][6] The strategic combination of these two moieties in this compound suggests a molecule with significant, yet unexplored, potential in drug development.

This guide will proceed by first proposing a logical synthetic pathway. Subsequently, we will delineate the predicted physicochemical properties, crucial for understanding its behavior in experimental settings. The core of this document will then explore the potential biological activities and mechanisms of action, drawing parallels from established knowledge of its constituent parts. Finally, we will outline a suite of experimental protocols for the empirical validation of these predicted characteristics.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A feasible synthesis could commence from 2-chloro-3-nitrobenzoic acid and piperazine. The electron-withdrawing nature of the nitro group and the carboxylic acid would activate the aromatic ring towards nucleophilic attack by the secondary amine of piperazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add an excess of piperazine and a base, such as potassium carbonate, to the solution.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.[7]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the piperazine methylene protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the piperazine carbons, and the carboxyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C11H13N3O4). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H (piperazine), C=O (carboxylic acid), and N-O (nitro group) stretching vibrations. |

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. The following table summarizes the predicted properties of this compound based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 251.24 g/mol [2] | Based on the chemical formula C11H13N3O4. |

| XlogP | -1.5[1] | The presence of polar functional groups (carboxylic acid, nitro group, and piperazine) suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity. |

| Hydrogen Bond Donors | 2 | The N-H of the piperazine and the O-H of the carboxylic acid. |

| Hydrogen Bond Acceptors | 6 | The nitrogen atoms of the piperazine and the oxygen atoms of the nitro and carboxyl groups. |

| Aqueous Solubility | Likely to be pH-dependent. Soluble in basic aqueous solutions due to the acidic carboxylic acid group. | The presence of both acidic and basic centers suggests amphoteric behavior. |

| pKa | The carboxylic acid proton is expected to be acidic (pKa ~3-5), while the piperazine nitrogens will be basic (pKa ~5-9). | Inferred from similar structures. |

Potential Biological Activities and Mechanism of Action

The biological activity of this compound can be inferred from the known pharmacology of its constituent moieties.

Inferred Biological Activities

-

Anticancer Potential: Nitroaromatic compounds have been investigated for their anticancer properties.[4][8] Their mechanism often involves bioreduction of the nitro group to reactive species that can induce cellular damage in hypoxic tumor environments.[3]

-

Antimicrobial and Antifungal Activity: Piperazine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[9][10]

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[11]

Postulated Mechanism of Action

A primary hypothesis for the mechanism of action, particularly in an oncology context, would involve the selective bioreduction of the nitro group within the hypoxic microenvironment of solid tumors.

Caption: Postulated mechanism of action in a hypoxic tumor environment.

Experimental Workflows for Characterization

To empirically validate the predicted properties and activities of this compound, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assay

A standard MTT or similar cell viability assay can be employed to assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate. Subsequently, solubilize the formazan crystals.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using a broth microdilution method to find the minimum inhibitory concentration (MIC).

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound stands as a molecule of considerable interest, primarily due to the synergistic potential of its nitroaromatic and piperazine functionalities. While direct experimental data remains elusive, this guide has provided a robust, scientifically-grounded framework for its synthesis, predicted properties, and potential biological activities. The proposed experimental workflows offer a clear path for researchers to empirically validate these predictions. Future research should focus on the synthesis and thorough in vitro and in vivo characterization of this compound to unlock its potential as a novel therapeutic agent.

References

-

A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

Piperazine. Wikipedia. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). Office of Justice Programs. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

-

Experimental and theoretical study on benzoic acid derivatives. (2013). PlumX. [Link]

-

This compound. Beijing Hwrk Chemical Co., Ltd. [Link]

-

Examples of nitroaromatic compounds in clinical trials as antitumor agents. (2019). ResearchGate. [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. [Link]

-

Experimental and theoretical study on benzoic acid derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

-

Mutagenicity of Nitroaromatic Compounds. (1998). Chemical Research in Toxicology. [Link]

-

Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal. [Link]

-

Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025). ResearchGate. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2025). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2021). RSC Medicinal Chemistry. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2018). MDPI. [Link]

-

Some pharmacological properties of piperazine. (1975). British Journal of Pharmacology. [Link]

-

3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

-

Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (2013). ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLOS ONE. [Link]

-

This compound (C11H13N3O4). PubChemLite. [Link]

-

2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). PubChemLite. [Link]

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[5]benzoquinone hydrochloride. (2025). ResearchGate. [Link]

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]

-

3-Amino-2-piperazin-1-ylbenzoic acid. PubChem. [Link]

-

Safety Data Sheet: 3-Nitrobenzoic acid. (2021). Carl ROTH. [Link]

Sources

- 1. PubChemLite - this compound (C11H13N3O4) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:374063-89-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-2-piperazin-1-ylbenzoic acid

Introduction

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged" structure, forming the core of numerous approved therapeutic agents.[1] Its prevalence is due to a unique combination of properties: the six-membered ring with two nitrogen atoms provides a versatile scaffold for chemical modification, enhances water solubility, and can engage in crucial hydrogen bonding interactions with biological targets.[2][3][4] This guide provides a comprehensive technical overview of a specific piperazine derivative, 3-Nitro-2-piperazin-1-ylbenzoic acid (CAS: 374063-89-5).

While specific literature on this exact molecule is sparse, its constituent parts—the substituted benzoic acid, the piperazine ring, and the nitro group—are well-characterized in medicinal and synthetic chemistry. This document, therefore, serves as a foundational whitepaper for researchers. It outlines a robust, proposed pathway for its synthesis based on established chemical principles and details a comprehensive workflow for its structural elucidation and characterization. The methodologies described herein are designed to be self-validating, providing the scientific rigor necessary for drug development professionals.

Molecular and Physicochemical Profile

The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. For this compound, these foundational data points are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₄ | PubChem[5] |

| Molecular Weight | 251.24 g/mol | PubChem[5] |

| CAS Number | 374063-89-5 | SpectraBase[6] |

| InChIKey | BFBIXTPJJSLRIX-UHFFFAOYSA-N | PubChem[5] |

| Predicted XlogP | -1.5 | PubChem[5] |

| Monoisotopic Mass | 251.090606 g/mol | SpectraBase[7] |

The structure features a benzoic acid core, substituted at the 2-position with a piperazine ring and at the 3-position with a nitro group. The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[4][8] The dihedral angle between the plane of the benzene ring and the piperazine ring is a critical conformational parameter, which in similar structures, can vary but often results in a non-planar arrangement.[5][7] The predicted low XlogP value suggests significant hydrophilicity, a common feature imparted by the piperazine moiety.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A robust synthesis is the cornerstone of any chemical research program. Given the absence of a published procedure for this compound, we propose a highly reliable two-step pathway grounded in fundamental organic reactions: Nucleophilic Aromatic Substitution (SNAr) .

This strategy is chosen for its predictability and high potential for success. The SNAr mechanism is particularly effective when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[9][10][11] In our proposed precursor, 2-fluoro-3-nitrobenzoic acid, the nitro group (a powerful EWG) is ortho to the fluorine atom, making the carbon atom at the C-2 position highly electrophilic and susceptible to attack by a nucleophile like piperazine. Fluorine is an excellent leaving group in SNAr reactions, often providing better reactivity than other halogens.[12]

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Fluoro-3-nitrobenzoic acid

-

Piperazine (anhydrous)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-3-nitrobenzoic acid (1.0 eq).

-

Addition of Reagents: Add piperazine (2.5 eq) and a suitable base such as potassium carbonate (3.0 eq). The use of excess piperazine serves both as the nucleophile and, in part, as a base to neutralize the HF formed during the reaction. An inorganic base like K₂CO₃ is recommended to drive the reaction to completion.

-

Solvent Addition: Add a polar aprotic solvent, such as DMSO, to dissolve the reagents. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the anion (the active base) more reactive, and it can stabilize the charged Meisenheimer complex intermediate formed during the SNAr reaction.[9]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the aqueous solution to a pH of approximately 5-6 using 1 M HCl. This step protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate. The secondary amine of the unreacted piperazine will also be protonated, keeping it in the aqueous solution.

-

The resulting precipitate can be collected by vacuum filtration.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Alternatively, if impurities persist, purification can be achieved via column chromatography on silica gel.

-

Comprehensive Analytical Characterization

Confirming the identity, purity, and structure of a newly synthesized compound is a non-negotiable step in any research endeavor. The following workflow provides a multi-technique approach to ensure the unequivocal characterization of this compound.

Caption: A comprehensive workflow for analytical characterization.

Chromatographic Purity Analysis

1. Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the product mixture. A suitable mobile phase (e.g., Ethyl Acetate/Hexane with a small percentage of acetic acid) should be developed to achieve good separation between the starting material, product, and any potential byproducts.

2. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound.[6] A reverse-phase method would be most appropriate for this analyte.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for aromatic acids.[8][13] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonating the carboxylic acid, leading to sharper peaks. |

| Gradient | 10% B to 90% B over 20 min | A gradient elution is necessary to ensure elution of the analyte and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm and 280 nm | The aromatic ring and nitro group provide strong chromophores for UV detection. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Spectroscopic Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.[2] The spectrum should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid.

-

¹H NMR:

-

Aromatic Protons: Three protons on the benzoic acid ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and electron-donating piperazine group will influence their precise chemical shifts.[14]

-

Piperazine Protons: The eight protons on the piperazine ring will likely appear as two or more distinct multiplets in the δ 2.5-4.0 ppm range. The protons closer to the aromatic ring will be deshielded compared to those further away.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton.

-

Piperazine NH Proton: A broad singlet that may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (δ 165-175 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the substituted benzene ring. The carbon attached to the nitro group (C-3) and the carbon attached to the piperazine (C-2) will have characteristic chemical shifts.[15]

-

Piperazine Carbons: Two or more signals are expected for the piperazine carbons, typically in the δ 40-55 ppm range.

-

2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[3][16]

-

Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 252.0979.

-

Key Fragmentation Patterns: The piperazine ring is known to undergo characteristic fragmentation.[16][17] Common fragmentation pathways would involve the cleavage of the piperazine ring, potentially leading to fragments corresponding to the loss of parts of the piperazine moiety or the entire substituent.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups.

-

-OH Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorptions, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).

-

C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹.

-

N-H Stretch (Piperazine): A moderate absorption around 3300-3500 cm⁻¹.

Definitive Structural Analysis: Single-Crystal X-Ray Diffraction

For unequivocal proof of structure and to understand the three-dimensional arrangement of the molecule in the solid state, single-crystal X-ray diffraction is the ultimate technique. Growing a suitable crystal, typically by slow evaporation from a solvent like ethanol or acetonitrile, would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. Based on related structures, it is highly probable that the crystal packing would feature hydrogen-bonding dimers between the carboxylic acid groups of adjacent molecules.[4][5][7]

Conclusion

This compound is a molecule of significant interest at the intersection of substituted aromatic acids and medicinally relevant piperazine scaffolds. While detailed characterization data is not yet prevalent in the public domain, this guide has established a robust and scientifically-grounded framework for its synthesis and comprehensive structural analysis. The proposed SNAr synthesis route offers a high probability of success, and the multi-faceted analytical workflow, combining chromatography and various spectroscopic techniques, provides a rigorous pathway for confirming its identity, purity, and detailed molecular structure. This document serves as a valuable technical resource for researchers and drug development professionals embarking on the study of this and related compounds.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.

- Ningbo Inno Pharmchem Co.,Ltd. The Significance of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.

-

Harish Chinthal, C. R., et al. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 6(5). Available at: [Link]

-

Arslan, Z., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

-

Li, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646. Available at: [Link]

-

SpectraBase. 3-Nitro-2-(piperazin-1-yl)benzoic acid. Available at: [Link]

-

PubChemLite. This compound (C11H13N3O4). Available at: [Link]

-

SpectraBase. 3-Nitro-2-(piperazin-1-yl)benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

-

Golenya, I. A., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. Available at: [Link]

-

MIT OpenCourseWare. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]

-

HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available at: [Link]

-

R Discovery. (1984). 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. Organic Magnetic Resonance, 22(12). Available at: [Link]

-

Tanski, J. M., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. Available at: [Link]

-

Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

-

Wang, Z., et al. (2015). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PLoS ONE, 10(10), e0139877. Available at: [Link]

- Google Patents. (2020). Preparation method of 3-nitro-2-methylbenzoic acid. CN111362807A.

-

ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]

- Google Patents. (1977). Process for the production of nitro derivatives of aromatic compounds. US4036838A.

-

Tanski, J. M., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData, 3(10). Available at: [Link]

- Google Patents. (1968). Nitration of benzoic acid and its chlorinated derivatives. US3397229A.

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(14), 5373–5381. Available at: [Link]

-

BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]

- Google Patents. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853648B1.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. rsc.org [rsc.org]

- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. web.mit.edu [web.mit.edu]

- 15. faculty.fiu.edu [faculty.fiu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

solubility of 3-Nitro-2-piperazin-1-ylbenzoic acid in common solvents

An In-depth Technical Guide to the Solubility of 3-Nitro-2-piperazin-1-ylbenzoic acid in Common Solvents

Introduction: A Strategic Approach to Solubility Profiling

In the landscape of drug development and chemical research, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation design, and bioavailability assessment.[1][2] This guide provides a comprehensive technical framework for evaluating the solubility of this compound, a molecule of interest due to its unique structural combination of a nitrobenzoic acid scaffold and a piperazine moiety.

Currently, public domain literature and databases lack specific experimental solubility data for this compound.[3] Therefore, this document is structured not as a simple data repository, but as a methodological and predictive guide. We will first dissect the molecule's structure to hypothesize its solubility behavior, then outline a systematic approach for experimental determination, and finally, contextualize the selection of solvents within the rigorous standards of pharmaceutical development.[4][5]

Part 1: Theoretical Solubility Assessment Based on Molecular Structure

The solubility of a molecule is fundamentally governed by its polarity and the nature of its intermolecular interactions with the solvent—a principle often summarized as "like dissolves like."[6][7] An analysis of this compound's structure provides critical insights into its expected behavior.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as a strong hydrogen bond donor and acceptor. Its presence suggests solubility in polar protic solvents like water, methanol, and ethanol.[8] Furthermore, its acidic nature implies that solubility in aqueous media will be highly pH-dependent; deprotonation in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) will form a highly soluble carboxylate salt.[9][10]

-

Piperazine Ring: This cyclic diamine is a basic, polar functional group. The secondary amine is a hydrogen bond donor and acceptor, while the tertiary amine is an acceptor. This group enhances polarity and suggests potential solubility in polar solvents. Its basicity means that in acidic aqueous solutions, it will be protonated to form a more soluble salt.[9] The presence of both an acidic and a basic group makes the molecule amphoteric.

-

Nitro Group (-NO₂): This is a strongly polar, aprotic group that can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar or moderately polar aprotic solvents and will tend to decrease water solubility.

Predicted Solubility Profile: Based on these functional groups, this compound is predicted to exhibit:

-

Low intrinsic solubility in nonpolar solvents like hexane and toluene due to its high polarity.

-

Moderate to good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone), which can engage in hydrogen bonding and dipole-dipole interactions.[11]

-

Highly pH-dependent solubility in aqueous media, with significantly increased solubility at both low pH (due to piperazine protonation) and high pH (due to carboxylic acid deprotonation).

Part 2: A Systematic Framework for Solvent Selection

Choosing an appropriate solvent is a critical decision in pharmaceutical manufacturing, impacting not only yield but also safety, purity, and environmental footprint.[1][2][5] The following logical workflow guides the selection of a diverse and relevant panel of solvents for testing.

Caption: Workflow for systematic solvent selection and solubility determination.

Solvents in pharmaceutical processes are often categorized into classes based on their toxicity.[12]

-

Class 1 (Banned): Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[12]

-

Class 2 (Restricted): Solvents with inherent toxicity, whose use should be limited (e.g., Methanol, Acetonitrile, Toluene).[12]

-

Class 3 (Recommended): Solvents with low toxic potential, regarded as safer (e.g., Ethanol, Acetone, Ethyl acetate, Water).[12]

For early-stage development, a representative panel should be selected from Class 2 and 3 solvents.

Part 3: Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for measuring equilibrium solubility.[6] This method is reliable because it allows the system to reach thermodynamic equilibrium.

Objective: To determine the saturation solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, verified purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to 25 °C.

-

Agitate the samples at a constant speed for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is fully established, which can be confirmed by taking measurements at successive time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. Causality Note: This filtration step is critical to ensure that only the dissolved compound is measured.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in each solvent at known concentrations.

-

Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Accurately dilute the filtered sample solution with the corresponding solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, typically mg/mL or mol/L.

-

Part 4: Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear, structured table. The following table is presented for illustrative purposes only , based on the theoretical assessment, to serve as a template for experimental findings.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility Category | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water (pH 7.0) | 10.2 | Very Low | Data to be determined |

| Methanol | 5.1 | Soluble | Data to be determined | |

| Ethanol | 4.3 | Soluble | Data to be determined | |

| Isopropanol | 3.9 | Moderately Soluble | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Data to be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Data to be determined | |

| Acetonitrile | 5.8 | Sparingly Soluble | Data to be determined | |

| Acetone | 5.1 | Moderately Soluble | Data to be determined | |

| Ethyl Acetate | 4.4 | Sparingly Soluble | Data to be determined | |

| Nonpolar | Dichloromethane | 3.1 | Sparingly Soluble | Data to be determined |

| Toluene | 2.4 | Insoluble | Data to be determined | |

| Hexane | 0.1 | Insoluble | Data to be determined | |

| Aqueous Buffers | 0.1 M HCl (pH 1) | - | Soluble (as salt) | Data to be determined |

| 0.1 M NaHCO₃ (pH 8.4) | - | Soluble (as salt) | Data to be determined |

Solubility Categories (USP Definition): Very Soluble (>1000 mg/mL), Freely Soluble (100-1000), Soluble (33-100), Sparingly Soluble (10-33), Slightly Soluble (1-10), Very Slightly Soluble (0.1-1), Insoluble (<0.1).

Conclusion

References

- Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.

- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

- Solvent Selection in Pharmaceutical Crystalliz

- How to determine the solubility of a substance in an organic solvent?

- Pharmaceutical Solvents in Product Development. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. University Website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning Supplement.

- This compound (C11H13N3O4). PubChemLite.

- The solubility of 3-nitrobenzoic acid in seven solvents.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid in...

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. m.youtube.com [m.youtube.com]

- 3. PubChemLite - this compound (C11H13N3O4) [pubchemlite.lcsb.uni.lu]

- 4. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]

- 5. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

An In-Depth Technical Guide to the Mechanism of Action of Nitroaromatic Compounds in Biological Systems

Introduction: The Dichotomous Nature of Nitroaromatic Compounds

Nitroaromatic compounds, a diverse class of molecules characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, occupy a unique and often paradoxical space in biology and medicine. From life-saving antibiotics and anticancer agents to potent environmental toxins and explosives, their biological effects are profound and multifaceted.[1][2] This guide provides an in-depth exploration of the core mechanisms that underpin the bioactivity of these compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their intricate interactions within biological systems. The central theme of this guide is the concept of reductive activation : the enzymatic conversion of the relatively inert nitro group into highly reactive intermediates that drive the compound's ultimate biological consequences.[3][4][5]

The biological activity of a nitroaromatic compound is intrinsically linked to its redox properties.[4] The strong electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction.[1] This reductive metabolism is not a detoxification pathway but rather a bioactivation process, converting the parent compound into a cascade of reactive species. Understanding this process is paramount to harnessing their therapeutic potential while mitigating their toxicity.

Part 1: The Central Role of Bioreduction in the Mechanism of Action

The journey of a nitroaromatic compound within a biological system begins with its enzymatic reduction. This process is the linchpin of their mechanism of action, transforming a stable molecule into a source of cellular havoc.

The Nitroreductase Family of Enzymes

At the heart of nitroaromatic bioactivation are the nitroreductases (NTRs) , a family of flavin-containing enzymes.[6][7] These enzymes are widespread in bacteria but largely absent in mammalian cells, a difference that forms the basis for the selective toxicity of many nitroaromatic drugs against microbial pathogens.[5] Nitroreductases catalyze the reduction of the nitro group using NAD(P)H as an electron donor.[6][7]

There are two main classes of nitroreductases, distinguished by their sensitivity to oxygen:

-

Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group through a series of two-electron transfers.[6][8] This process sequentially generates a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) derivative, and ultimately an amino (-NH₂) group.[6][8] The key feature of Type I nitroreductases is their ability to function effectively in both aerobic and anaerobic environments.

-

Type II Nitroreductases (Oxygen-Sensitive): In contrast, Type II nitroreductases catalyze a one-electron reduction of the nitroaromatic compound, forming a highly reactive nitro anion radical (Ar-NO₂⁻•).[6][7] In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻•).[1][9] This "futile cycling" can lead to a massive amplification of reactive oxygen species (ROS) under aerobic conditions.

The Cascade of Reactive Intermediates

The bioreduction of nitroaromatic compounds unleashes a series of highly reactive and cytotoxic intermediates. The specific intermediates formed and their downstream effects are dependent on the type of nitroreductase involved and the local oxygen concentration.

The primary reactive species generated include:

-

Nitro Anion Radical (Ar-NO₂⁻•): The product of one-electron reduction, this radical is a key player in the generation of oxidative stress.[1][9]

-

Nitroso Intermediate (Ar-NO): Formed through a two-electron reduction, the nitroso derivative is a potent electrophile capable of reacting with cellular nucleophiles.[10]

-

Hydroxylamino Derivative (Ar-NHOH): This intermediate is highly reactive and is considered a major contributor to the genotoxic effects of many nitroaromatic compounds through its ability to form adducts with DNA.[6][7]

Figure 1: Reductive activation pathway of nitroaromatic compounds.

Part 2: The Trifecta of Cellular Damage

The reactive intermediates generated from the bioreduction of nitroaromatic compounds induce cellular damage through three primary mechanisms: oxidative stress, genotoxicity (DNA damage), and proteotoxicity (protein damage).

Oxidative Stress: The Futile Cycle and its Consequences

Under aerobic conditions, the one-electron reduction of nitroaromatic compounds by Type II nitroreductases initiates a futile cycle that continuously generates superoxide radicals.[1][9] This rapid production of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress .

The consequences of this oxidative onslaught are far-reaching and include:

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and function.

-

Protein Oxidation: Amino acid residues in proteins are susceptible to oxidative damage, leading to the formation of protein carbonyls and other modifications that can inactivate enzymes and disrupt cellular signaling.

-

DNA Damage: ROS can directly damage DNA by causing single- and double-strand breaks and base modifications, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG).

Genotoxicity: The Formation of DNA Adducts

The hydroxylamino and nitroso intermediates are potent electrophiles that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts .[6][7] These adducts distort the DNA helix, interfering with replication and transcription, and can lead to mutations and chromosomal aberrations if not repaired.[11] The formation of DNA adducts is a primary driver of the mutagenic and carcinogenic properties of many nitroaromatic compounds.[11]

Proteotoxicity: Covalent Modification of Proteins

The reactive intermediates, particularly the nitroso and hydroxylamino derivatives, can also form covalent adducts with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins.[12][13] This protein adduction can lead to:

-

Enzyme Inactivation: Modification of active site residues can irreversibly inhibit enzyme function.

-

Disruption of Protein Structure and Function: Adduction can alter protein conformation, leading to misfolding, aggregation, and loss of function.

-

Immunological Responses: Protein adducts can be recognized as foreign by the immune system, potentially triggering hypersensitivity reactions and autoimmune responses.

Figure 2: Overview of cellular damage mechanisms induced by nitroaromatic compounds.

Part 3: Experimental Protocols for Mechanistic Investigation

A thorough understanding of the mechanism of action of a nitroaromatic compound requires a suite of well-designed experiments to probe each stage of the process, from enzymatic activation to downstream cellular damage.

Assay for Nitroreductase Activity

Objective: To quantify the enzymatic reduction of a nitroaromatic compound by a purified nitroreductase or in a cell lysate.

Method: Spectrophotometric Assay using Menadione and Cytochrome c

This assay measures the nitroreductase-catalyzed oxidation of NAD(P)H, which is coupled to the reduction of cytochrome c via menadione as an electron shuttle.

Materials:

-

Purified nitroreductase or cell lysate

-

Nitroaromatic compound of interest

-

NADPH or NADH

-

Menadione

-

Cytochrome c (from horse heart)

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and menadione.

-

Add the nitroreductase enzyme or cell lysate to the reaction mixture.

-

Initiate the reaction by adding the nitroaromatic compound and NADPH.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the rate of cytochrome c reduction using its molar extinction coefficient (ε₅₅₀ = 21.1 mM⁻¹ cm⁻¹).

Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Objective: To detect and quantify the production of ROS and RNS in cells exposed to nitroaromatic compounds.

Method: Fluorescent Probe-Based Detection of Intracellular RNS using Diaminorhodamine-4M AM (DAR-4M AM)

DAR-4M AM is a cell-permeable dye that becomes fluorescent upon reacting with nitric oxide (NO) and other reactive nitrogen species.[1][6]

Materials:

-

Cell culture

-

Nitroaromatic compound of interest

-

DAR-4M AM

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Protocol:

-

Culture cells to the desired confluency.

-

Load the cells with DAR-4M AM by incubating them in a medium containing the probe.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with the nitroaromatic compound.

-

Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~560/575 nm for DAR-4M).[6]

Assessment of DNA Damage

Objective: To evaluate the extent of DNA damage in cells exposed to nitroaromatic compounds.

Method: Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][6]

Materials:

-

Cell suspension

-

Low-melting-point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

Protocol:

-

Embed cells in a thin layer of low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.[3]

Analysis of Protein Adducts

Objective: To identify and quantify the formation of covalent adducts between reactive metabolites of nitroaromatic compounds and cellular proteins.

Method: Mass Spectrometry-Based Adductomics

This powerful approach allows for the precise identification of adducted proteins and the specific sites of modification.[14]

Materials:

-

Cell or tissue lysate from nitroaromatic-treated samples

-

Proteases (e.g., trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Protein database search software

Protocol:

-

Isolate proteins from the treated samples.

-

Digest the proteins into smaller peptides using a protease like trypsin.

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and the mass of any modifications.

-

Search the MS/MS data against a protein database to identify the adducted peptides and the corresponding proteins. The mass shift corresponding to the adducted metabolite will be used to identify the modification.[14]

Conclusion: A Framework for Understanding and Innovation

The mechanism of action of nitroaromatic compounds is a compelling example of how a single functional group can orchestrate a complex symphony of biochemical events, leading to a wide spectrum of biological outcomes. At its core, this mechanism is driven by the reductive bioactivation of the nitro group, a process that transforms these otherwise stable molecules into potent agents of cellular disruption. The ensuing cascade of reactive intermediates and the resulting triad of oxidative stress, genotoxicity, and proteotoxicity provide a unifying framework for understanding both the therapeutic efficacy and the toxicological risks associated with this important class of compounds.

For researchers and drug development professionals, a deep appreciation of these fundamental mechanisms is not merely an academic exercise. It is the bedrock upon which rational drug design, risk assessment, and the development of novel therapeutic strategies are built. By continuing to unravel the intricate details of how nitroaromatic compounds interact with biological systems, we can better harness their power for human health while minimizing their potential for harm.

References

- Abreu, S., Gelves, L. G. V., Barreiro, E., & Lima, L. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.

-

Goryo Chemical, Inc. (n.d.). DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence. Retrieved from [Link]

-

ResearchTweet. (n.d.). Comet Assay: Full Protocol to Assess DNA Damage in Cells. Retrieved from [Link]

- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

- Junqueira, V. B., & dos Santos, C. X. (2020). Lipid Peroxidation (TBARS) in Biological Samples. In Oxidative Stress (pp. 203-209). Humana, New York, NY.

- Marques de Oliveira, T. (2007). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500.

- Juárez, A., & Baquero, F. (2010). The interactions of nitroaromatic compounds with DNA and the resulting mutagenicity have been characterized extensively and reviewed for a variety of monocyclic, polycyclic, and heterocyclic nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 74(4), 561-591.

- SciELO. (2024).

- França, R. R. F., Menozzi, C. A. C., Castelo-Branco, F. S., Hoelz, L. V. B., & Boechat, N. (2021). The Medicinal Chemistry of 3-Nitro-1,2,4-Triazoles: Focus on Infectious Diseases. Current Topics in Medicinal Chemistry, 21(23), 2072-2100.

- Lacza, Z., Horváth, E. M., Pankotai, E., Csordás, A., Kollai, M., Szabó, C., & Busija, D. W. (2005). The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. Journal of pharmacological and toxicological methods, 52(3), 335-340.

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

- Tan, W., Shao, Z. H., & Zhao, G. P. (2021). In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. Bio-protocol, 11(14), e4098.

- Boelsterli, U. A. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current drug metabolism, 7(7), 745-754.

- Mendes, A. F., & Oliveira, C. H. (2018). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 23(10), 2531.

- Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.

- Gan, J., Skipper, P. L., & Tannenbaum, S. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical research in toxicology, 32(5), 791-814.

- Wang, C. C., & Lee, J. C. (1974). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes and/or their physiological redox partners (i.e., metalloproteins) and their involvement with antimicrobial activity and toxicity. Journal of Biological Chemistry, 249(12), 3741-3748.

- Kim, H. M., Kim, J., & Lee, J. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.

- Long, D., Eade, L., Sullivan, M. P., Dost, K., Meier-Menches, S. M., Goldstone, D. C., ... & Taškova, K. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra.

- Silva, J. M., & Turesky, R. J. (2019).

- Hinson, J. A., Michael, S. L., Pumford, N. R., & Roberts, D. W. (2000). Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice. Toxicological sciences, 53(2), 467-474.

- Mrksich, M. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

- Parra-Giraldo, C. M., & Paradisi, F. (2024). Exploring the Substrate Scope and Catalytic Promiscuity of Nitroreductase-Like Enzymes.

-

Boster Biological Technology. (2022, October 11). WESTERN BLOT PROTOCOL | Step by step instructions [Video]. YouTube. [Link]

- Almeida, M. G., & Moura, J. J. (2010). Measuring the cytochrome c nitrite reductase activity—practical considerations on the enzyme assays. Molecules, 15(5), 3295-3306.

- Wang, J., Zhang, Y., & Ma, J. (2016). Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans. Applied and environmental microbiology, 82(19), 5877-5887.

- Kalinowski, D. S., & Richardson, D. R. (2005). Biological remediation of explosives and related nitroaromatic compounds. Biotechnology and applied biochemistry, 42(2), 89-115.

-

Technology Networks. (n.d.). Enzymatic Assay of Cytochrome c Reductase. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tribioscience.com [tribioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 6. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges | MDPI [mdpi.com]

- 14. AdductHunter: identifying protein-metal complex adducts in mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Piperazinylbenzoic Acids: A Technical Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of substituted piperazinylbenzoic acids, a class of compounds with significant and diverse therapeutic potential. From their fundamental synthesis to their complex interactions with biological systems, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the nuances of their chemical synthesis, delve into the structure-activity relationships that govern their efficacy, and examine their promising applications in oncology and central nervous system (CNS) disorders.

Part 1: The Organic Chemistry of Substituted Piperazinylbenzoic Acids: Synthesis and Characterization

The piperazine ring is a versatile scaffold in medicinal chemistry, and its incorporation into the benzoic acid structure opens up a vast chemical space for drug discovery.[1] The synthesis of substituted piperazinylbenzoic acids can be approached through several strategic routes, each with its own advantages and considerations.

General Synthetic Strategies

A common and effective method for the synthesis of N-arylpiperazines involves a palladium-catalyzed C-N cross-coupling reaction.[2] This approach allows for the efficient formation of the crucial aryl-nitrogen bond.

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for substituted piperazinylbenzoic acids.

A more specific and widely applicable synthetic route involves the reaction of a substituted benzoic acid with a mono-protected piperazine, followed by deprotection and subsequent functionalization of the second nitrogen atom. This modular approach allows for the generation of a diverse library of compounds.[3]

Experimental Protocol: Synthesis of a Model Substituted Piperazinylbenzoic Acid

This protocol outlines a representative synthesis of a 4-(4-substituted-piperazin-1-yl)benzoic acid derivative.

Step 1: Activation of the Carboxylic Acid

-

Dissolve the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activating agent like N-hydroxysuccinimide (NHS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

Step 2: Amide Bond Formation

-

To the solution of the activated ester, add the mono-Boc-protected piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Piperazine Nitrogen

-

Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-